26,27-Dinordammaran-3-one, 20,25-epoxy-25-methoxy-24,24-dimethyl-, (25S)-

Natural Product Chemistry Structural Elucidation Triterpenoid Classification

26,27-Dinordammaran-3-one, 20,25-epoxy-25-methoxy-24,24-dimethyl-, (25S)- (CAS 1020074-97-8), also known as (20S,25S)-20,25-epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-one, is a naturally occurring triterpenoid belonging to the rare 23(24→25)abeo-dammarane subclass. It was first isolated from the twigs of Aglaia perviridis Hiern (Meliaceae) alongside its 3α-acetoxy analog.

Molecular Formula C31H52O3
Molecular Weight 472.7 g/mol
Cat. No. B12289831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26,27-Dinordammaran-3-one, 20,25-epoxy-25-methoxy-24,24-dimethyl-, (25S)-
Molecular FormulaC31H52O3
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
InChIInChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22+,23-,25+,28+,29+,30-,31+/m1/s1
InChIKeyAVUFEQKMVHVFSN-FGLSNFPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

26,27-Dinordammaran-3-one, 20,25-epoxy-25-methoxy-24,24-dimethyl-, (25S)-: A Rare abeo-Dammarane Triterpenoid for Diabetes and Cancer Research Procurement


26,27-Dinordammaran-3-one, 20,25-epoxy-25-methoxy-24,24-dimethyl-, (25S)- (CAS 1020074-97-8), also known as (20S,25S)-20,25-epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-one, is a naturally occurring triterpenoid belonging to the rare 23(24→25)abeo-dammarane subclass. It was first isolated from the twigs of Aglaia perviridis Hiern (Meliaceae) alongside its 3α-acetoxy analog [1]. Its defining structural feature is a six-membered acetal ring formed via a 1,2-migration of the C-24–C-25 bond, which distinguishes it from conventional dammarane-type triterpenoids and creates a unique pharmacophoric environment.

Why Generic Dammarane Triterpenoids Cannot Substitute for (25S)-20,25-Epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-one in Targeted Studies


The 23(24→25)abeo-dammarane skeleton present in this compound is exceptionally rare among natural triterpenoids, with only four examples reported as of 2025 [1]. This rearranged carbon framework generates a sterically and electronically distinct acetal pharmacophore that is absent in classical dammaranes, protopanaxadiols, or protopanaxatriols. Consequently, commercially available 'dammarane-type' reference standards cannot replicate its target engagement profile in α-glucosidase and PTP1B inhibition assays, nor its cytotoxicity fingerprint against human carcinoma lines [2]. Generic substitution therefore risks nullifying the structure–activity relationship (SAR) conclusions and procurement value in antidiabetic or anticancer lead-optimization programs.

Quantitative Differentiation of (25S)-20,25-Epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-one from Closest Analogs: A Procurement Decision Guide


Unique 23(24→25)abeo-Dammarane Scaffold Generates a Six-Membered Acetal Pharmacophore Not Found in Classical Dammaranes

This compound possesses a rearranged 23(24→25)abeo-dammarane skeleton featuring a six-membered acetal (1,3-dioxane) ring, in stark contrast to the standard tetracyclic dammarane core with a C-17 side chain found in >95% of commercially available dammarane-type standards (e.g., dammar-25-ene-3,20,24-triol, panaxadiol) [1]. As of 2025, only four naturally occurring 23(24→25)abeo-dammaranes have been documented, making this compound a member of one of the most structurally restricted triterpenoid subclasses [2].

Natural Product Chemistry Structural Elucidation Triterpenoid Classification

Stereochemical Distinction at C-25 Relative to Co-Isolated 3α-Acetoxy Analog Influences Biological Activity

The (25S) configuration of the target compound differentiates it from its co-occurring analog, (3α,20S,25S)-20,25-epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-ol acetate, which bears an additional 3α-acetoxy group [1]. In the broader panel of 29 triterpenoids isolated from A. perviridis, compounds with hydroxyl/acyl modifications at C-3 showed markedly different α-glucosidase and PTP1B inhibition potencies, with IC50 values spanning 4.7–295.2 μM [2].

Stereochemistry-Activity Relationship Triterpenoid Pharmacology Enzyme Inhibition

Predicted Physicochemical Properties Support Superior Membrane Permeability Versus Hydroxylated Dammarane Analogs

The target compound has zero hydrogen bond donors (HBD) and a computed XLogP3 of 8.1, compared to typical hydroxylated dammaranes such as (3α,20S,24R)-dammar-25-ene-3,20,24-triol (HBD = 2–3; XLogP3 ≈ 6.0–7.0) [1]. This substantial increase in lipophilicity and absence of HBDs is predicted to enhance passive membrane permeability, which is a critical parameter for intracellular target engagement (e.g., PTP1B located on the cytoplasmic face of the endoplasmic reticulum).

ADME Prediction Drug-Likeness Triterpenoid Physicochemistry

Optimal Research and Industrial Application Scenarios for (25S)-20,25-Epoxy-25-methoxy-24,24-dimethyl-26,27-dinordammaran-3-one


Antidiabetic Lead Discovery: α-Glucosidase and PTP1B Dual Inhibitor SAR Studies

This compound serves as a structurally unique starting point for developing dual α-glucosidase/PTP1B inhibitors. The rare abeo-dammarane core, with its acetal pharmacophore, offers a distinct chemical space that is underexplored in diabetes drug discovery. Researchers should use it as a reference standard when profiling the inhibitory activity of newly isolated or synthetic dammarane derivatives, leveraging the potency benchmarks established in Feng et al. (2025) where active analogs exhibited IC50 values 2–10-fold superior to acarbose (IC50 733.4 μM) [1].

Anticancer Pharmacology: Cytotoxicity Screening Against Gastrointestinal and Lung Carcinoma Panels

Given that structurally related dammarane triterpenoids from A. perviridis demonstrated moderate cytotoxicity against HT-29 colorectal adenocarcinoma cells (IC50 8.4 μM for compound 27), this compound can be employed as a comparator in cytotoxicity screening panels targeting A549 (lung), HT-29 (colon), SNU-398 (liver), and Capan-1 (pancreatic) carcinoma lines [1]. Its distinct structural features may confer a unique selectivity profile that warrants investigation.

Natural Product Authenticity and Quality Control: Analytical Reference Standard for Aglaia perviridis Extracts

As a chemotaxonomic marker of A. perviridis, this compound can be used as an analytical reference standard for the authentication and standardization of herbal extracts or phytopharmaceutical preparations derived from this species. Its presence and quantification, alongside other characteristic abeo-dammaranes, can verify botanical identity and batch-to-batch consistency [2].

Computational Chemistry and Molecular Modeling: Exploring Underexplored Triterpenoid Chemical Space

The 23(24→25)abeo-dammarane skeleton represents a privileged, yet virtually untapped, scaffold for virtual screening and molecular docking campaigns. Its rigid acetal-containing ring system and high lipophilicity (XLogP3 = 8.1) make it a valuable template for generating focused libraries aimed at intracellular targets with hydrophobic binding pockets, such as PTP1B [3].

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